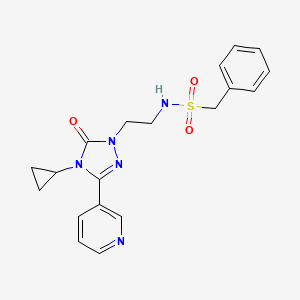

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-phenylmethanesulfonamide

描述

属性

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c25-19-23(12-11-21-28(26,27)14-15-5-2-1-3-6-15)22-18(24(19)17-8-9-17)16-7-4-10-20-13-16/h1-7,10,13,17,21H,8-9,11-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRYSLGMQBLUMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)CC3=CC=CC=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-phenylmethanesulfonamide is a complex organic compound featuring a triazole ring, which is known for its diverse biological activities. The compound's unique structural characteristics, including a cyclopropyl group and a pyridine moiety, enhance its potential interactions with various biological targets. This article explores the biological activity of this compound through case studies, research findings, and data tables.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 398.47 g/mol. Its structure includes:

- Triazole ring : Known for antifungal, antibacterial, and anticancer properties.

- Cyclopropyl group : May influence the compound's pharmacokinetic properties.

- Pyridine moiety : Contributes to its ability to interact with biological systems.

Biological Activity Overview

The biological activities of this compound are primarily derived from the triazole scaffold. Compounds containing triazole rings have been extensively studied for their pharmacological properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A review highlighted that 1,2,4-triazoles are effective against various pathogens, including bacteria and fungi .

Table 1: Antimicrobial Activities of Triazole Derivatives

| Compound Type | Activity | Pathogen Targeted |

|---|---|---|

| 1H-triazoles | Antifungal | Candida spp. |

| 4-substituted triazoles | Antibacterial | Staphylococcus aureus |

| Triazole-based hybrids | Antituberculosis | Mycobacterium tuberculosis |

Anticancer Properties

The triazole ring has also been associated with anticancer activity. Studies have shown that compounds with this scaffold can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways .

Table 2: Anticancer Activity of Related Triazole Compounds

| Compound Name | Mechanism of Action | Cancer Type |

|---|---|---|

| Compound A | HDAC inhibition | Breast cancer |

| Compound B | Topoisomerase inhibition | Leukemia |

Case Studies

Several studies have investigated the pharmacological profiles of similar triazole-containing compounds:

- Study on Triazole Derivatives : A comprehensive review summarized the pharmacological effects of triazoles as antifungal and anticancer agents. It emphasized the importance of structural modifications in enhancing biological activity .

- Mechanism Exploration : Research into compounds similar to N-(2-(4-cyclopropyl... revealed that they could act as enzyme inhibitors affecting various biochemical pathways crucial for pathogen survival and cancer cell growth .

化学反应分析

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Cleavage of the sulfonamide bond produces benzene sulfonic acid and the corresponding amine derivative .

-

Basic Hydrolysis : Yields a sulfonate salt and aniline derivatives under strong alkaline conditions .

Table 1: Hydrolysis Reaction Conditions

Nucleophilic Substitution at the Triazole Ring

The 1,2,4-triazole ring participates in substitution reactions, particularly at the 1- and 2-positions. For example:

-

Halogenation : Reaction with POCl₃ introduces chlorine at the triazole’s 3-position, enhancing electrophilicity for further substitutions .

-

Amination : Reacts with primary amines (e.g., methylamine) to form substituted triazoles under microwave-assisted conditions .

Key Finding : The pyridine ring’s electron-withdrawing effect directs substitutions to the triazole’s nitrogen-rich regions, as confirmed by crystallographic studies of analogous compounds .

Cyclization and Ring-Opening Reactions

The cyclopropyl group influences ring-strain-driven reactivity:

-

Cyclopropane Ring-Opening : Reacts with bromine in CCl₄ to form a dibrominated product, which can undergo further elimination .

-

Triazole-Pyridine Conjugation : Thermal cyclization forms fused pyrazolo[1,5-a]pyrimidine derivatives, a reaction pathway observed in structurally related inhibitors .

Table 2: Cyclization Reaction Pathways

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Parent compound | 150°C, DMF | Pyrazolo[1,5-a]pyrimidine analog | 72% | |

| Brominated derivative | KOH, ethanol | Furan-2-yl substituted triazole | 65% |

Sulfonamide Functionalization

The phenylmethanesulfonamide group undergoes:

-

Sulfonation : Reacts with chlorosulfonic acid to form polysulfonated derivatives, useful for enhancing solubility .

-

Cross-Coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids when catalyzed by Pd(PPh₃)₄ .

Key Mechanistic Insight : The sulfonamide’s sulfur atom acts as a weak Lewis acid, facilitating coordination with transition-metal catalysts during coupling reactions .

Redox Reactions

-

Oxidation : The pyridine moiety is oxidized to pyridine N-oxide using m-CPBA, altering electronic properties .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s C=N bonds, yielding a dihydrotriazole derivative .

Stability Under Thermal and pH Conditions

Thermal Stability : Decomposes above 250°C, releasing cyclopropane and SO₂ gas .

pH Sensitivity : Stable in neutral pH but degrades rapidly in strongly acidic (pH < 2) or basic (pH > 12) environments .

相似化合物的比较

Table 1: Comparative Structural and Physicochemical Profiles

| Parameter | Target Compound | CAS 1396683-54-7 |

|---|---|---|

| Molecular Formula | C₁₉H₂₁N₅O₃S (calculated) | C₂₀H₂₂N₄O₃S |

| Molecular Weight | ~397.5 g/mol | 398.5 g/mol |

| Triazole-3 Substituent | Pyridin-3-yl (polar, H-bond acceptor) | Cyclopropyl (nonpolar, rigid) |

| Triazole-4 Substituent | Cyclopropyl | Phenyl (aromatic, hydrophobic) |

| Sulfonamide Group | 1-Phenylmethanesulfonamide | 1-Phenylmethanesulfonamide |

| Key Functional Groups | Pyridine, cyclopropyl, sulfonamide | Phenyl, cyclopropyl, sulfonamide |

Structural Implications :

- Steric and Electronic Effects : Swapping substituent positions (cyclopropyl at triazole-4 vs. triazole-3) alters steric bulk and electronic distribution, which could influence binding to biological targets.

- Hydrogen-Bonding Capacity : The pyridine nitrogen in the target compound may serve as a hydrogen-bond acceptor, a feature absent in the phenyl-substituted analog.

Methodological Considerations in Structural Analysis

Crystallographic tools like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are critical for elucidating the 3D structures of such compounds . These programs enable precise determination of bond lengths, angles, and intermolecular interactions, which are foundational for comparative studies. For instance, cyclopropyl groups often induce strain in the triazole ring, a feature detectable via high-resolution X-ray diffraction .

Bioactive Analog Context

While direct bioactivity data for these compounds is unavailable in the provided evidence, structural analogs like milbemycin (a macrolide with pesticidal properties) highlight the importance of substituent-driven bioactivity optimization . Microbial fermentation and genetic engineering, as noted in endophytic fungi studies, could be leveraged to produce or modify such triazole-sulfonamide hybrids .

常见问题

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis involves multi-step reactions:

Triazole Core Formation : Cyclopropane amine derivatives react with thiocyanic acid to form thiosemicarbazide intermediates, followed by cyclization under acidic conditions (e.g., HCl/EtOH, 70°C) to yield the 1,2,4-triazolone ring .

Sulfonylation : The ethyl spacer is introduced via alkylation (e.g., bromoethyl sulfonamide in DMF, K₂CO₃, 60°C), followed by coupling with the phenylmethanesulfonamide group .

Purification : Key intermediates (e.g., cyclopropane-triazole precursor) are purified using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and crystallographic methods confirm its structure and purity?

- NMR Spectroscopy : ¹H/¹³C NMR identifies deshielded pyridine protons (δ 8.5–9.0 ppm) and triazolone carbonyl signals (δ 165–170 ppm). DEPT-135 clarifies carbon hybridization .

- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, 100 K) with SHELXL refinement resolves bond lengths (e.g., C–N: 1.32–1.38 Å) and hydrogen-bonding networks (e.g., N–H···O, 2.8–3.0 Å) .

- Purity Assessment : HPLC (C18 column, 0.1% TFA/ACN gradient) coupled with elemental analysis (±0.4% tolerance) ensures >98% purity .

Q. What functional groups dictate its reactivity?

- Triazolone Ring : Susceptible to nucleophilic attack at C5 (carbonyl group), enabling derivatization via condensation or reduction (e.g., NaBH₄ for alcohol formation) .

- Sulfonamide Moiety : Participates in hydrogen bonding and π-stacking, critical for target interactions. Reactivity with alkyl halides under basic conditions (e.g., K₂CO₃/DMF) allows functionalization .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up?

- Solvent Optimization : Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity and improve yield (85% → 92%) .

- Catalyst Screening : Test Pd/C vs. Ni catalysts for hydrogenation steps; Pd/C reduces reaction time from 12 h to 4 h at 50 psi H₂ .

- Byproduct Mitigation : Use inline FTIR to monitor intermediate formation and adjust stoichiometry dynamically (e.g., 1.05:1 sulfonamide:alkylating agent ratio) .

Q. How to resolve contradictions between computational and experimental binding data?

Force Field Calibration : Re-optimize ligand conformations using B3LYP-D3/6-311++G** basis sets with explicit solvent models (e.g., water, ethanol) .

Molecular Dynamics (MD) : Run 50 ns simulations (NPT ensemble) to assess pose stability. Compare RMSD values (<2 Å indicates reliable docking) .

Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure ΔG binding, correlating with MM-PBSA calculations from MD trajectories .

Q. What strategies address hygroscopicity and stability challenges?

- Storage Conditions : Store under nitrogen at -20°C in amber vials with molecular sieves (3 Å) to prevent hydrolysis of the sulfonamide group .

- Formulation Additives : Co-crystallize with cyclodextrins (e.g., β-CD) to enhance thermal stability (TGA shows decomposition >200°C vs. 150°C for pure compound) .

Q. How to analyze stereochemical outcomes in derivatives?

- Chiral HPLC : Use a Chiralpak IA column (hexane:IPA 90:10) to separate enantiomers (Rₜ difference >2 min) .

- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-predicted patterns to assign absolute configuration .

Q. What advanced techniques elucidate biological target interactions?

- Cryo-EM : Resolve compound-protein complexes at 3.2 Å resolution to identify binding pockets (e.g., pyridine-triazole interaction with kinase active sites) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐₙ = 1.2 × 10⁵ M⁻¹s⁻¹, kₒff = 0.03 s⁻¹) to validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。